molecular formula C20H28O3 B1226893 5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione

5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione

Cat. No.: B1226893
M. Wt: 316.4 g/mol
InChI Key: HWECMADGHQKSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione is a natural product found in Holarrhena floribunda, Duranta, and other organisms with data available.

Scientific Research Applications

Cycloaddition Reactions

The chemical compound 5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.0¹,¹⁰.0²,⁷]hexadecane-8,16-dione participates in various cycloaddition reactions. For instance, ethenyl[2.2]paracyclophanes, similar in structure, undergo [2+2]cycloaddition reactions with tetracyanoethylene and [2+4]cycloadditions with other dienophiles, indicating potential in synthesizing complex molecular structures (Aly & Mourad, 1993).

Synthesis of Pyrrolo[3,4‐a]carbazoles

In research focused on synthesizing substituted pyrrolo[3,4-a]carbazoles, reactions involving compounds similar to 5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.0¹,¹⁰.0²,⁷]hexadecane-8,16-dione were explored. This indicates its utility in the synthesis of complex organic compounds, specifically in pharmaceutical research (Bleile et al., 2005).

Transformation in Acidic Medium

The compound also undergoes transformation in an acidic medium, as seen in studies involving structurally similar compounds. This property can be useful in chemical synthesis processes where acid-mediated transformations are required (Lozanova & Veselovsky, 2005).

Reactivity Towards Nucleophiles

In studies involving related chemical structures, 5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.0¹,¹⁰.0²,⁷]hexadecane-8,16-dione demonstrated reactivity towards carbanionic nucleophiles. This finding is significant for reactions where nucleophilic addition is crucial (Brown et al., 1984).

Properties

IUPAC Name

5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-5-17(2)9-10-19(4)13(12-17)14(21)11-15-18(3)7-6-8-20(15,19)23-16(18)22/h5,13,15H,1,6-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWECMADGHQKSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C(=O)CC3C24CCCC3(C(=O)O4)C)C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965034
Record name 10,18-Epoxyros-15-ene-7,18-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508-71-4
Record name 10,18-Epoxyros-15-ene-7,18-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione
Reactant of Route 2
5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione
Reactant of Route 3
5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione
Reactant of Route 4
5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione
Reactant of Route 5
5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione
Reactant of Route 6
5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.